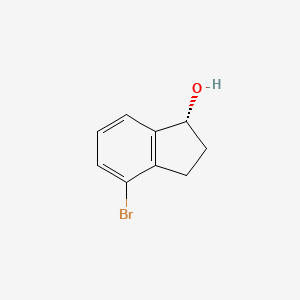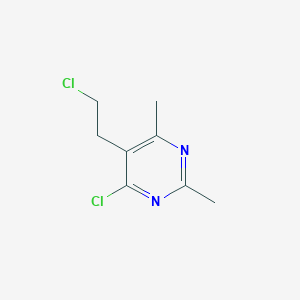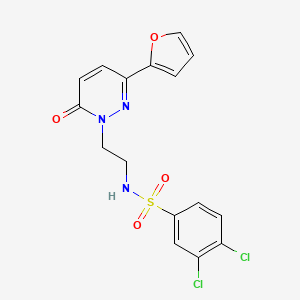![molecular formula C21H18N4O5 B2522067 3-(2-méthoxyéthyl)-10-méthyl-2-(3-nitrophényl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879448-35-8](/img/structure/B2522067.png)
3-(2-méthoxyéthyl)-10-méthyl-2-(3-nitrophényl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont exploré le potentiel antitumoral de ce composé. Il a été testé contre diverses lignées cellulaires cancéreuses, y compris le carcinome mammaire (MCF-7). Notamment, le composé 8d a montré une activité significative, avec une valeur IC50 de 3,62 μM .
- Les pyrimidoquinolines, comme notre composé d'intérêt, font partie des systèmes bicycliques [6 + 6]. Ces systèmes jouent un rôle crucial en chimie médicinale en raison de leurs activités biologiques diverses. Les chercheurs ont étudié leurs méthodes de synthèse, leurs schémas de réactivité et leurs applications biologiques .
- Une approche rentable et compétente implique la synthèse mécanochimique des pyrimidoquinolines. Cette méthode utilise des 1,3-dicétones (par exemple, la dimédone, l'acide barbiturique, l'acide de Meldrum), la 6-aminouracile et des aldéhydes aromatiques. Les composés résultants présentent des propriétés intéressantes et peuvent être explorés plus avant .
- En introduisant un groupe thiouréido en position 4 du noyau de 5-(3,4-diméthoxyphényl)pyrimidoquinoline, les chercheurs ont obtenu le composé 4b. Cette modification a conduit à une activité antitumorale à large spectre, montrant une sélectivité envers les lignées cellulaires cancéreuses du poumon non à petites cellules, du côlon, du SNC, du mélanome, du rein et du sein .
Activité Antitumorale
Systèmes Bicycliques en Chimie Médicinale
Synthèse Mécanochimique
Activité Antitumorale à Large Spectre
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-23-16-9-4-3-8-15(16)18(26)17-20(23)22-19(24(21(17)27)10-11-30-2)13-6-5-7-14(12-13)25(28)29/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFTJLNCJYEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)

![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)

![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2521991.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one](/img/structure/B2521993.png)
![3-(3,4-dimethylphenyl)-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)
![N'-(3-fluoro-4-methylphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2521998.png)

![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

